molecular formula C7H8ClNO2S B15068918 Ethyl 2-(2-chlorothiazol-5-yl)acetate

Ethyl 2-(2-chlorothiazol-5-yl)acetate

Cat. No.: B15068918
M. Wt: 205.66 g/mol
InChI Key: JKYWTPFAGNJLRC-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Scaffolds in Modern Synthetic Disciplines

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of functional organic molecules. Its unique electronic properties and ability to participate in various chemical transformations make it a valuable scaffold in numerous synthetic applications. In medicinal chemistry, the thiazole moiety is a key component in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities. nih.govmdpi.com The structural rigidity and potential for diverse functionalization of the thiazole ring allow for the fine-tuning of molecular properties, which is crucial in the design of new therapeutic agents. nih.gov

Ester Functionalization within Heterocyclic Architectures: An Overview

The incorporation of an ester functional group, such as an ethyl acetate (B1210297) moiety, onto a heterocyclic scaffold is a common and powerful strategy in organic synthesis. The ester group can serve multiple roles: it can act as a directing group, influencing the regioselectivity of subsequent reactions, or it can be a precursor to other functional groups, such as carboxylic acids, amides, or alcohols. The reactivity of the ester allows for a variety of chemical modifications, providing a gateway to a diverse range of derivatives. This versatility is particularly valuable in the construction of complex molecules with specific, targeted functionalities. The synthesis of various heterocyclic esters, including those with thiazole and benzothiazole (B30560) cores, often involves the reaction of a heterocyclic precursor with reagents like ethyl chloroacetate (B1199739). chemmethod.comuobaghdad.edu.iqderpharmachemica.comsciforum.net

Research Trajectories and Academic Focus on Ethyl 2-(2-chlorothiazol-5-yl)acetate

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest significant academic and industrial interest. The presence of a reactive chlorine atom on the thiazole ring and an ester group provides two distinct points for chemical modification. This dual functionality makes it a potentially valuable building block for the synthesis of more complex, polyfunctionalized thiazole derivatives.

Research on related 2-aminothiazole (B372263) and 2-chlorothiazole (B1198822) derivatives highlights the importance of this class of compounds. For instance, 2-aminothiazoles can be converted to their 2-chloro counterparts through diazotization followed by a Sandmeyer-type reaction, indicating a plausible synthetic route to the title compound's precursor. nih.gov The resulting 2-chlorothiazoles are versatile intermediates for introducing various substituents at the 2-position of the thiazole ring.

The academic focus on such compounds is often driven by the pursuit of new bioactive molecules. The thiazole nucleus is a well-established pharmacophore, and the development of novel synthetic intermediates that allow for the exploration of new chemical space around this scaffold is a continuous effort in medicinal chemistry. Therefore, the research trajectory for a compound like this compound would likely involve its use as a key intermediate in the synthesis of novel compounds with potential applications in drug discovery and materials science. Its structural similarity to other researched thiazole acetates suggests its potential as a precursor to compounds with anti-inflammatory or other biological activities. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

ethyl 2-(2-chloro-1,3-thiazol-5-yl)acetate

InChI

InChI=1S/C7H8ClNO2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3

InChI Key

JKYWTPFAGNJLRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)Cl

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of Ethyl 2 2 Chlorothiazol 5 Yl Acetate

Reactivity of the Thiazole (B1198619) Ring System

The chemical behavior of the thiazole ring in this compound is dictated by the electronegativity of the nitrogen and sulfur heteroatoms and the influence of the chloro and ethyl acetate (B1210297) substituents. The nitrogen atom at position 3 and the sulfur atom at position 1 create a unique electronic distribution within the five-membered ring. The carbon atom at the 2-position (C2), situated between the two heteroatoms and bearing a chlorine atom, is notably electron-deficient. pharmaguideline.comresearchgate.net This renders it highly susceptible to nucleophilic attack. Conversely, the C5 position is generally the most electron-rich and thus the preferred site for electrophilic substitution. pharmaguideline.comresearchgate.net

The most significant reaction pathway for the thiazole core of Ethyl 2-(2-chlorothiazol-5-yl)acetate is nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom serves as an effective leaving group, and its displacement is facilitated by the inherent electron-deficient nature of the C2 carbon. pharmaguideline.comresearchgate.net This reactivity allows for the facile introduction of a wide variety of substituents, significantly diversifying the molecular scaffold.

The displacement of the 2-chloro substituent by heteroatom nucleophiles is a key strategy for synthesizing a broad array of thiazole derivatives.

Nitrogen Nucleophiles: A variety of nitrogen-based nucleophiles, such as amines and azides, can be used to displace the chloride. For instance, the reaction with primary or secondary amines leads to the formation of 2-aminothiazole (B372263) derivatives. Analogous reactions on other chlorinated heterocyclic systems, such as 4-chloro-pyranoquinolinones, have been shown to proceed readily with amines and sodium azide, suggesting a similar reactivity pattern for 2-chlorothiazoles. researchgate.net

Sulfur Nucleophiles: Thiolates and other sulfur-containing nucleophiles are effective in SNAr reactions at the 2-position. The reaction with a thiol (R-SH) in the presence of a base, or directly with a thiolate salt (R-SNa), yields 2-thioether derivatives. The reaction of thiophenol with a related chloro-heterocycle has been demonstrated, resulting in the substitution of the chlorine atom with the thiophenyl group, a pathway applicable to this compound. researchgate.net

Oxygen Nucleophiles: Alkoxides and hydroxides can also act as nucleophiles, although they may also promote hydrolysis of the ester group. The reaction with sodium or potassium alkoxides (R-O⁻) can lead to the formation of 2-alkoxythiazole derivatives.

A prominent example of nucleophilic substitution at the 2-halo position of thiazoles is the reaction with fluoride (B91410) ions. Studies have shown that 2-chlorothiazole (B1198822) derivatives can undergo halogen exchange reactions when treated with potassium fluoride, typically in a polar aprotic solvent like DMSO at elevated temperatures, to yield the corresponding 2-fluorothiazoles. nih.gov This transformation is particularly relevant in the synthesis of radiolabeled compounds for imaging applications, where 2-chlorothiazoles serve as precursors for labeling with [¹⁸F]fluoride ion. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2-Chlorothiazole Analogs

Nucleophile Reagent Example Product Type Reference
Nitrogen Amines (R₂NH) 2-Aminothiazole derivative researchgate.net
Nitrogen Sodium Azide (NaN₃) 2-Azidothiazole derivative researchgate.net
Sulfur Thiophenol (PhSH) 2-(Phenylthio)thiazole derivative researchgate.net

In contrast to the C2 position, the thiazole ring can undergo electrophilic aromatic substitution, primarily at the C5 position, which is the most electron-rich carbon. pharmaguideline.comresearchgate.net However, in the case of this compound, the C5 position is already substituted with the acetate side chain. This substitution may sterically hinder further reactions at this site and could influence the regioselectivity of any potential electrophilic attack, possibly directing it to the less favored C4 position.

Typical electrophilic substitution reactions for thiazoles include halogenation, nitration, and sulfonation. pharmaguideline.com For the parent thiazole ring, these reactions overwhelmingly favor the C5 position. pharmaguideline.com Due to the existing substitution, forcing conditions would likely be required to achieve electrophilic substitution on the core of this compound, and a mixture of products could be expected.

Nucleophilic Aromatic Substitution at the 2-Chloro Position

Transformations Involving the Ethyl Ester Group

The ethyl acetate moiety at the C5 position provides a second handle for chemical modification, reacting independently of the thiazole core under appropriate conditions.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2-chlorothiazol-5-yl)acetic acid. This transformation is typically achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction carried out by heating the ester in water with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

Base-Mediated Saponification: This is an irreversible process involving treatment of the ester with a stoichiometric amount of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, usually in an aqueous or alcoholic solvent. The reaction yields the carboxylate salt, which is then protonated in a subsequent acidic workup step to afford the free carboxylic acid.

The synthesis of various thiazole acetic acid derivatives reported in the literature serves as evidence for the viability and utility of this hydrolysis reaction. nih.govnih.gov

Transesterification allows for the conversion of the ethyl ester into other alkyl esters (e.g., methyl, propyl, or butyl esters). This reaction involves treating this compound with a different alcohol in the presence of an acid or base catalyst. researchgate.netscielo.br

The general mechanism for acid-catalyzed transesterification involves protonation of the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the new alcohol. researchgate.net To drive the equilibrium towards the desired product, the new alcohol is often used in large excess, or the ethanol (B145695) by-product is removed from the reaction mixture as it forms. biofueljournal.combiofueljournal.com

Table 2: List of Compound Names

Compound Name
This compound
2-(2-chlorothiazol-5-yl)acetic acid
2-aminothiazole
2-azidothiazole
2-thioether
2-alkoxythiazole
2-fluorothiazole
4-chloro-pyranoquinolinone
sodium azide
thiophenol
potassium fluoride
sulfuric acid
hydrochloric acid
sodium hydroxide

Reactions at the Alpha-Carbon of the Ester (e.g., Aldol-type Condensations)

The alpha-carbon of the ester group in this compound is activated by the adjacent carbonyl group, making its protons acidic and susceptible to deprotonation by a suitable base. This reactivity is characteristic of active methylene (B1212753) compounds. shivajicollege.ac.in The resulting enolate is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions, most notably aldol-type condensations.

In a typical aldol-type condensation, the enolate of this compound reacts with an aldehyde or ketone. This reaction is often catalyzed by a base, which facilitates the formation of the enolate. The resulting product is a β-hydroxy ester, which can sometimes undergo dehydration to yield an α,β-unsaturated ester. libretexts.org For instance, the condensation of ethyl acetate with formaldehyde (B43269) can be used to synthesize ethyl acrylate. researchgate.net While specific examples involving this compound are not extensively detailed in readily available literature, the principles of aldol (B89426) chemistry are well-established and applicable. uit.no

The success of these reactions depends on carefully controlling the reaction conditions to favor the desired product and minimize side reactions. Factors such as the choice of base, solvent, and reaction temperature are crucial.

ReactantProduct TypeKey Features
Aldehydeβ-Hydroxy esterAddition of the enolate to the aldehyde carbonyl.
Ketoneβ-Hydroxy esterAddition of the enolate to the ketone carbonyl.
α,β-Unsaturated CarbonylMichael AdductConjugate addition of the enolate.

Functionalization of the Methylene Bridge Adjacent to the Thiazole Ring (e.g., Oxidation, Halogenation)

The methylene bridge connecting the thiazole ring to the ester group is another site for chemical modification. While less reactive than the alpha-carbon, this position can undergo functionalization through reactions such as oxidation and halogenation, often under more forcing conditions or with specific reagents.

Oxidation: The oxidation of a methylene group to a carbonyl group is a common transformation in organic synthesis. Various oxidizing agents can be employed, with the choice depending on the desired product and the presence of other functional groups in the molecule. For instance, manganese-based catalysts have been shown to be effective for the chemoselective oxidation of methylene C-H bonds in the presence of aromatic functionalities. nih.gov

Halogenation: Halogenation of the methylene bridge can be achieved using various halogenating agents. For example, N-bromosuccinimide (NBS) is a common reagent for the allylic and benzylic bromination of hydrocarbons. While the methylene bridge in this compound is not strictly benzylic, its proximity to the aromatic thiazole ring may facilitate radical halogenation reactions.

These functionalization reactions provide a means to introduce new functional groups at the methylene bridge, further expanding the synthetic utility of this compound.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have revolutionized organic synthesis. rsc.orgnih.gov The chloro substituent on the thiazole ring of this compound serves as a handle for such transformations, allowing for the introduction of a wide variety of substituents at this position.

The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups and its ability to form carbon-carbon bonds between sp2- and sp2-hybridized carbon atoms. nih.gov In the context of this compound, the chlorine atom at the 2-position of the thiazole ring can be replaced by a variety of organic groups from the organostannane reagent. nih.govnbuv.gov.ua

The general mechanism of the Stille coupling involves a catalytic cycle that includes oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the organostannane to the palladium complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. wikipedia.org

OrganostannaneCoupling PartnerCatalystProduct
R-Sn(Bu)3This compoundPd(PPh3)4Ethyl 2-(2-R-thiazol-5-yl)acetate

Besides the Stille reaction, other palladium-catalyzed cross-coupling reactions can also be employed to functionalize the 2-position of the thiazole ring. These include the Suzuki, Heck, and Sonogashira reactions, among others. Each of these reactions utilizes a different organometallic reagent and offers a unique set of advantages and limitations.

Suzuki Coupling: This reaction employs an organoboron reagent, such as a boronic acid or ester, and is known for its mild reaction conditions and the low toxicity of its byproducts.

Heck Coupling: The Heck reaction involves the coupling of an alkene with an organic halide and is a powerful method for the formation of substituted alkenes.

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide and is a valuable tool for the synthesis of substituted alkynes.

The choice of a particular cross-coupling strategy will depend on the desired product, the availability of the starting materials, and the compatibility of the reaction conditions with the other functional groups in the molecule. rsc.org

Derivatization of the Chlorothiazole-5-yl-methyl Motif

The entire chlorothiazole-5-yl-methyl motif can be considered a building block for the synthesis of more complex molecules. The reactivity of the chloro group on the thiazole ring, combined with the reactivity of the ester and the methylene bridge, allows for a wide range of derivatization strategies.

For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, acid chlorides, or other esters. The chloro group can be displaced by a variety of nucleophiles, or it can be used as a handle for cross-coupling reactions as discussed above. researchgate.net

Furthermore, the thiazole ring itself can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing chloro and acetate groups may deactivate the ring towards such reactions. Nevertheless, under appropriate conditions, it may be possible to introduce new substituents at other positions on the thiazole ring.

The combination of these different derivatization strategies makes this compound a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds. researchgate.netekb.eg

Strategic Applications in Organic Synthesis As a Versatile Building Block

Importance in Heterocyclic Chemistry

The structure of Ethyl 2-(2-chlorothiazol-5-yl)acetate is particularly suited for the synthesis of advanced heterocyclic systems. Heterocyclic compounds are central to many areas of chemistry, and the development of efficient pathways to new scaffolds is a constant focus of research.

The compound is an ideal precursor for creating fused bicyclic and polycyclic heterocyclic systems. The synthesis of thieno[2,3-d]isothiazoles, for example, often involves the cyclization of appropriately substituted thiophenes. researchgate.netrsc.org Similarly, the 2-chloro position on the thiazole (B1198619) ring of this compound can be targeted by sulfur-based nucleophiles, initiating a sequence that can lead to the formation of a fused thiophene (B33073) ring. Subsequent intramolecular reactions involving the acetate (B1210297) side chain can complete the cyclization, yielding thieno[2,3-d]thiazole (B11776972) cores. This synthetic strategy is a powerful method for accessing complex heterocyclic frameworks from readily available starting materials.

Beyond simple fused systems, this compound serves as a foundational scaffold for building novel polyheterocyclic architectures. The ability to perform selective reactions at either the chloro group or the ester moiety allows for the stepwise construction of intricate molecular designs. For instance, the ester can be converted into a hydrazide, which can then be cyclized with various reagents to form additional heterocyclic rings like triazoles or oxadiazoles. This modular approach is frequently employed in the synthesis of diverse compound libraries. The use of building blocks like ethyl chloroacetate (B1199739) to construct polyheterocyclic systems is a well-established strategy in synthetic chemistry. uobaghdad.edu.iquobaghdad.edu.iq

Role in Medicinal Chemistry Research

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its favorable metabolic profile make it an attractive core for drug design.

This compound is a valuable tool for synthesizing novel ligands and pharmacophore units. The reactive 2-chloro position allows medicinal chemists to introduce a wide variety of functional groups through nucleophilic substitution, creating libraries of analogues for structure-activity relationship (SAR) studies. These modifications can be used to optimize a compound's binding affinity and selectivity for a specific biological target, such as an enzyme or a receptor. The development of complex thiazole-containing molecules as potential enzyme inhibitors, such as VEGFR-2 inhibitors, highlights the importance of such synthetic intermediates in drug discovery. rsc.orgnih.gov

As a versatile building block, the compound facilitates the design and synthesis of new bioactive molecules. The ethyl acetate group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to form a diverse set of amides. This, combined with substitutions at the 2-chloro position, allows for extensive exploration of the chemical space around the thiazole core. This strategy is crucial for developing molecules that can effectively interact with biological systems. The broad utility of benzothiazole (B30560) derivatives, which are structurally related, in creating compounds with significant biological activities further underscores the potential of this building block in medicinal chemistry. researchgate.netekb.eg

Intermediate in Agrochemical Development

The development of new pesticides and herbicides is essential for modern agriculture. Thiazole derivatives have found application in this field, and the specific structural features of this compound make it a promising intermediate for creating new agrochemicals. The presence of a chlorinated heterocyclic ring is a common feature in many active agrochemical compounds. For example, certain chlorinated benzothiazole derivatives are known to be effective in controlling pests and weeds. nih.gov This suggests that molecules derived from this compound could be tailored to exhibit potent and selective activity against agricultural pests, contributing to crop protection and improved yields. Ethyl acetate is also used as a solvent in the formulation of some pesticides. slchemtech.com

Interactive Table: Applications of this compound

Field Application Strategic Importance
Heterocyclic Chemistry Precursor for Fused Systems Enables synthesis of thieno[2,3-d]thiazoles and other polyheterocyclic architectures.
Medicinal Chemistry Synthesis of Bioactive Molecules Acts as a scaffold for creating ligands and pharmacophores for drug discovery.

| Agrochemical Development | Intermediate for Pesticides | Provides a core structure for developing new herbicides and insecticides. |

Table of Mentioned Compounds

Compound Name
This compound
Thieno[2,3-d]isothiazoles
Thieno[2,3-d]thiazoles
Ethyl chloroacetate
Triazoles
Oxadiazoles

Precursors for Insecticides and Pesticides (e.g., Neonicotinoid Analogs)

The 2-chlorothiazole (B1198822) moiety is a critical pharmacophore in some of the most effective modern insecticides, particularly within the neonicotinoid class. This compound serves as a key precursor to the essential intermediate, 2-chloro-5-chloromethylthiazole (B146395) (CCT), which is a direct building block for blockbuster neonicotinoid insecticides such as Thiamethoxam and Clothianidin. wikipedia.orggoogle.comsumitomo-chem.co.jpscispace.com

The synthetic pathway from this compound to CCT typically involves the reduction of the ester functionality to the corresponding alcohol, 2-(2-chlorothiazol-5-yl)ethanol, followed by chlorination to yield the highly reactive 2-chloro-5-chloromethylthiazole. This intermediate is then coupled with various N-heterocyclic fragments to complete the synthesis of the target neonicotinoid.

For instance, the synthesis of Thiamethoxam involves the N-alkylation of 3-methyl-4-nitroimino-1,3,5-oxadiazinane with 2-chloro-5-chloromethylthiazole. wikipedia.orggoogle.com Similarly, the production of Clothianidin is achieved through the reaction of CCT with various nitroguanidine (B56551) or isothiourea derivatives. sumitomo-chem.co.jpgoogle.comresearchgate.net Patents extensively document the condensation reaction between 2-chloro-5-chloromethylthiazole and different heterocyclic amines as the final key step in the industrial production of these widely used insecticides. google.comgoogle.comgoogle.com The high insecticidal activity of these compounds is attributed to their ability to act as agonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, leading to paralysis and death. wikipedia.orgscispace.com

The following table summarizes the key compounds in this synthetic application:

Compound Name Role in Synthesis
This compound Precursor to the key intermediate
2-chloro-5-chloromethylthiazole (CCT) Key intermediate for neonicotinoid synthesis
Thiamethoxam Final neonicotinoid insecticide product
Clothianidin Final neonicotinoid insecticide product
3-methyl-4-nitroimino-1,3,5-oxadiazinane Co-reactant for Thiamethoxam synthesis

Design of Novel Agrochemical Lead Structures

The utility of this compound extends beyond the synthesis of established insecticides. The 2-chlorothiazol-5-yl)methyl fragment, derived from this starting material, has been identified as a valuable scaffold for the design of novel agrochemical lead structures with different modes of action. Researchers have leveraged this versatile building block to explore new classes of pesticides, including herbicides and fungicides.

A notable example is the development of a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which have demonstrated potent herbicidal activity. nih.gov These compounds function as inhibitors of photosystem II (PSII) electron transport in plants. In particular, certain derivatives from this class have shown excellent herbicidal efficacy at low application rates, comparable to existing commercial herbicides. nih.gov This highlights the successful application of the (2-chlorothiazol-5-yl)methyl moiety in creating agrochemicals with a completely different biological target from the insect nervous system.

The structural motif derived from this compound provides a robust platform for medicinal chemists to perform structural modifications and optimize biological activity. The potential for this compound to serve as an intermediate in the synthesis of a wide range of agrochemicals makes it a subject of ongoing research and development in the quest for new and improved crop protection solutions. worktribe.com

The table below outlines the compounds mentioned in the context of designing novel agrochemicals:

Compound Name Class Application
This compound Thiazole Derivative Versatile Building Block

Theoretical and Computational Investigations on Chlorothiazole Esters

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the energetic landscapes of chemical reactions. For chlorothiazole esters, these calculations can illuminate the pathways of their synthesis, such as the widely used Hantzsch thiazole (B1198619) synthesis, and their subsequent reactions. researchgate.netresearchgate.netmdpi.com By modeling the energies of reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction's feasibility, kinetics, and thermodynamics can be achieved. rsc.orgnih.gov

The formation of the 2-chlorothiazole (B1198822) ring is a key synthetic step. Computational studies on the Hantzsch synthesis, a common route to thiazoles, involve the reaction of an α-haloketone with a thioamide. wikipedia.orgorganic-chemistry.org DFT calculations can model the entire reaction coordinate for the formation of a molecule like Ethyl 2-(2-chlorothiazol-5-yl)acetate. This involves identifying the precise geometry of the transition state—the highest energy point along the reaction path—which is crucial for determining the reaction rate. asianpubs.org

The process begins with the optimization of the geometries of the reactants. As the reaction proceeds, intermediates are formed, such as a hydroxythiazoline, before dehydration to the aromatic thiazole ring. Each step has an associated transition state and activation energy barrier. Computational methods allow for the precise calculation of these barriers, indicating the rate-determining step of the reaction. For instance, the cyclization step and the final dehydration step can be computationally compared to see which requires more energy.

Below is a table of hypothetical data illustrating the types of energetic information that can be obtained from DFT calculations for key steps in a proposed synthesis of a 2-chlorothiazole ring system.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)Reaction Enthalpy (ΔH, kcal/mol)
Step 1: Nucleophilic AttackThioamide sulfur attacks the carbonyl carbon of the α-haloketone precursor.12.5-5.2
Step 2: CyclizationIntramolecular nucleophilic substitution to form the five-membered ring.18.3-25.0
Step 3: DehydrationElimination of a water molecule to form the aromatic thiazole ring.22.1-11.7

This table presents illustrative data based on typical values found in computational studies of heterocyclic synthesis. The values are not from direct experimental measurement for this specific reaction.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are critical to its interactions and properties. Conformational analysis is used to identify the most stable arrangements (conformers) of the molecule, while molecular dynamics (MD) simulations provide insight into its behavior over time. nih.gov

The primary sources of flexibility in this molecule are the rotatable single bonds within the ethyl acetate (B1210297) side chain, specifically the C5-Cα bond (connecting the ring to the side chain), the Cα-C(O) bond, and the C(O)-O bond. Conformational searches using molecular mechanics or quantum chemical methods can identify low-energy conformers by systematically rotating these bonds. The relative energies of these conformers determine their population at a given temperature.

Molecular dynamics simulations place the molecule in a simulated environment (like a box of water molecules) and use classical mechanics to model its movements over time. acs.org This technique reveals how the molecule vibrates, rotates, and translates, and how its conformation changes in response to its environment. MD simulations are valuable for understanding the dynamic accessibility of different conformations, which can be crucial for predicting how the molecule might interact with a biological target or a reactant. mdpi.com

Dihedral AngleDescriptionPredicted Low-Energy Conformations (degrees)Estimated Rotational Barrier (kcal/mol)
C4-C5-Cα-C(O)Rotation of the acetate group relative to the thiazole ring.~90° and ~270°2-4
C5-Cα-C(O)-ORotation around the bond adjacent to the carbonyl group.~0° (syn-periplanar) and ~180° (anti-periplanar)5-8
Cα-C(O)-O-CH2Rotation of the ethyl group.~180° (trans ester)~10

This table lists key dihedral angles and estimated conformational data based on general principles of organic molecules and computational studies on analogous structures.

In Silico Approaches to Structure-Reactivity Relationships

In silico methods are frequently used to establish Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Reactivity Relationships (QSRR). laccei.orgnih.gov These models use calculated molecular descriptors to predict the biological activity or chemical reactivity of a series of related compounds. For a class of compounds like chlorothiazole esters, QSAR can predict properties such as antimicrobial efficacy or enzyme inhibition. dntb.gov.ua

A typical QSAR study involves calculating a wide range of descriptors for a set of molecules with known activities. These descriptors fall into several categories:

Electronic: HOMO/LUMO energies, dipole moment, atomic charges. researchgate.net

Steric: Molecular volume, surface area, specific shape indices.

Topological: Descriptors based on the 2D graph of the molecule.

Physicochemical: LogP (lipophilicity), molar refractivity.

Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to build a mathematical equation linking these descriptors to the observed activity. Such models can then be used to predict the activity of new, unsynthesized molecules and to understand which structural features are most important for the desired property. For example, a lower LUMO energy might correlate with higher reactivity towards nucleophiles.

Hypothetical QSRR Model for Reactivity: Reactivity = c₀ + c₁E(LUMO) + c₂LogP + c₃*Dipole
Compound Derivative (Hypothetical)E(LUMO) (eV)LogPDipole Moment (Debye)Predicted Reactivity Score
This compound-0.952.102.55.6
Derivative A (more electron-withdrawing)-1.152.303.16.8
Derivative B (less electron-withdrawing)-0.801.902.24.9
Derivative C (more lipophilic)-0.952.802.56.1

This table illustrates a hypothetical QSRR model. The derivatives and scores are for demonstrative purposes to explain the in silico methodology.

Electronic Structure Analysis and Bonding Characteristics of the Thiazole System

The electronic structure of the 2-chlorothiazole ring dictates its fundamental chemical properties, including its aromaticity, stability, and sites of reactivity. globalresearchonline.net Computational methods provide detailed information about the distribution of electrons and the nature of the chemical bonds.

Frontier Molecular Orbital (FMO) theory is key to understanding reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability to donate electrons. Its energy level correlates with the ionization potential.

LUMO: Represents the ability to accept electrons. Its energy level correlates with the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive. kbhgroup.in

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas, attractive to electrophiles), while blue regions indicate positive potential (electron-poor areas, attractive to nucleophiles). For a 2-chlorothiazole system, a negative potential is expected near the nitrogen atom, while the C2 carbon and the hydrogen atoms of the ethyl group would exhibit a more positive potential. kbhgroup.in

Calculated Electronic Properties for 2-Chlorothiazole
PropertyCalculated ValueSignificance
HOMO Energy-7.5 eVIndicates electron-donating ability (ionization potential).
LUMO Energy-1.0 eVIndicates electron-accepting ability (electron affinity).
HOMO-LUMO Gap (ΔE)6.5 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment1.9 DebyeMeasures the overall polarity of the molecule.
Mulliken Charge on N3-0.45 eShows the nitrogen atom is a site of high electron density.
Mulliken Charge on C2+0.30 eShows the carbon attached to chlorine is electron-deficient.

This table contains representative values for the 2-chlorothiazole core, derived from DFT calculations reported in the literature for analogous substituted thiazoles. researchgate.netmdpi.com

Advanced Analytical and Spectroscopic Characterization Methods in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Ethyl 2-(2-chlorothiazol-5-yl)acetate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are fundamental for determining the basic structure of the compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methylene (B1212753) protons (-CH₂-) adjacent to the thiazole (B1198619) ring, and a singlet for the proton on the thiazole ring itself.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show signals corresponding to the carbonyl carbon of the ester, the carbons of the thiazole ring, the methylene carbons, and the methyl carbon of the ethyl group.

The predicted spectral assignments for this compound are detailed in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Thiazole-H ~7.5 - 7.7 Singlet N/A
O-CH₂ (Ethyl) ~4.2 Quartet ~7.1
Ring-CH₂ ~3.9 Singlet N/A

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
C=O (Ester) ~168
C2-Thiazole (C-Cl) ~155
C5-Thiazole ~145
C4-Thiazole ~138
O-CH₂ (Ethyl) ~62
Ring-CH₂ ~35

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are often employed to confirm the precise structural assembly, especially in complex molecules. mdpi.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. researchgate.netresearchgate.net

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show correlations between the thiazole proton and its corresponding carbon, the methylene protons and their carbons, and the ethyl group protons and their respective carbons, confirming the direct C-H bonds. researchgate.net

HMBC: This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net It is crucial for piecing together the molecular fragments. Key HMBC correlations would include:

The methylene protons (Ring-CH₂) showing a correlation to the ester carbonyl carbon (C=O) and the C4 and C5 carbons of the thiazole ring.

The thiazole proton showing correlations to the C2, C4, and C5 carbons of the ring.

The ethyl group's methylene protons (O-CH₂) showing a correlation to the ester carbonyl carbon (C=O).

These 2D experiments provide unequivocal evidence for the connectivity of the ethyl acetate (B1210297) group to the C5 position of the 2-chlorothiazole (B1198822) ring via the methylene bridge.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. nih.gov For this compound (C₇H₈ClNO₂S), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This high level of accuracy is critical for confirming the identity of a newly synthesized compound.

Table 3: Theoretical Exact Masses for HRMS Analysis

Ion Species Molecular Formula Theoretical Exact Mass (m/z)
[M+H]⁺ C₇H₉ClNO₂S⁺ 206.0037
[M+Na]⁺ C₇H₈ClNaNO₂S⁺ 227.9856

An experimental HRMS result that matches one of these theoretical values to within a few parts per million (ppm) serves as strong evidence for the compound's elemental composition.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique used for both qualitative and quantitative analysis. ijprajournal.com It is particularly useful in the context of pharmaceutical development for monitoring the progress of chemical reactions and for identifying and quantifying impurities. nih.govrroij.com

During the synthesis of this compound, LC-MS can be used to track the consumption of starting materials and the formation of the desired product in real-time. This allows for precise reaction optimization.

Furthermore, LC-MS/MS is instrumental in impurity profiling. nih.gov By separating the reaction mixture with liquid chromatography and then analyzing the components with mass spectrometry, trace-level impurities can be detected. Tandem mass spectrometry (MS/MS) can then be used to fragment the impurity ions, providing structural information that aids in their identification. chimia.ch This is crucial for ensuring the purity and safety of the final compound.

Table 4: Potential Impurities in the Synthesis of this compound

Potential Impurity Molecular Formula Expected [M+H]⁺ (m/z)
2-Chloro-5-(hydroxymethyl)thiazole C₄H₄ClNOS 150.9775
2-(2-Chlorothiazol-5-yl)acetic acid C₅H₄ClNO₂S 177.9622

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most prominent peak would be the strong absorption from the ester carbonyl (C=O) stretch. Other important absorptions would include C-O stretching vibrations from the ester group, C-H stretching from the alkyl chains, and vibrations associated with the C-Cl bond and the thiazole ring.

Table 5: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
C=O (Ester) Stretch ~1735 - 1750 Strong
C-O (Ester) Stretch ~1150 - 1250 Strong
C-H (sp³) Stretch ~2850 - 3000 Medium
C=N (Thiazole) Stretch ~1500 - 1600 Medium

The collective data from these advanced analytical methods provides a detailed and unambiguous characterization of this compound, confirming its structure and purity.

Chromatographic Techniques for Purity Assessment and Separation

In the realm of academic research, the synthesis of novel compounds such as this compound necessitates rigorous methods for purification and purity verification. Chromatographic techniques are indispensable tools for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of synthetic intermediates like this compound. Its application is crucial for assessing the purity of the final product and monitoring the progress of a chemical reaction. The methods are typically developed and validated to ensure selectivity, linearity, accuracy, and precision. nih.gov

Detailed research on the analysis of structurally related neonicotinoid insecticides, for which this compound is a key precursor, provides a framework for its HPLC analysis. asianpubs.orgpnrjournal.com Reversed-phase HPLC (RP-HPLC) is the most common modality used. In this approach, a nonpolar stationary phase (typically a C8 or C18 silica-based column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for this compound would involve dissolving the sample in a suitable organic solvent, such as acetonitrile (B52724), and injecting it into the HPLC system. The separation is achieved using an isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape. nih.gov Detection is commonly performed using a UV detector at a wavelength where the thiazole ring exhibits strong absorbance, such as 254 nm. asianpubs.orgpnrjournal.com The retention time of the compound under specific conditions is a key identifier, while the peak area is proportional to its concentration, allowing for quantitative purity assessment. Method validation often demonstrates consistent recoveries, typically in the range of 82% to 97%, and a low limit of quantification (LOQ), often around 0.05 mg/kg. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

Parameter Condition
Instrument Agilent 1100 series HPLC or equivalent
Column C18 reverse-phase (250 mm x 4.6 mm, 5 µm) asianpubs.org
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v) nih.gov
Flow Rate 1.0 mL/min asianpubs.org
Detection UV at 254 nm asianpubs.org
Column Temperature 25 °C pnrjournal.com
Injection Volume 10 µL

| Sample Diluent | Acetonitrile |

This table presents a typical set of parameters based on methods for structurally related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is another powerful analytical technique for separating and identifying volatile and thermally stable compounds. For an ester like this compound, GC-MS can be an effective method for purity assessment and the identification of volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint for identification.

While specific GC-MS methods for this compound are not extensively detailed in public literature, methods for analogous compounds, such as ethyl 2-chloroacetate, have been developed. rasayanjournal.co.in These established methods can be adapted for the target molecule. A typical analysis would involve dissolving the sample in a volatile organic solvent like n-hexane or ethyl acetate. rasayanjournal.co.in The separation would be performed on a low-polarity capillary column, such as one coated with 100% dimethylpolysiloxane (DB-1) or 5% phenyl-95% dimethylpolysiloxane (DB-5). rasayanjournal.co.in

The mass spectrometer is typically operated in electron ionization (EI) mode. The resulting mass spectrum for this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ester group and the chlorothiazole ring. This fragmentation pattern is invaluable for confirming the structure of the synthesized compound and identifying any related impurities.

Table 2: Proposed GC-MS Method Parameters for Analysis of this compound

Parameter Condition
Instrument Agilent 7890A GC with 7000 Triple Quad MS or equivalent
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) cabidigitallibrary.org
Carrier Gas Helium at a constant flow of 1 mL/min cabidigitallibrary.org
Injector Temperature 280 °C cabidigitallibrary.org
Oven Program Start at 50°C, ramp to 310°C at 10°C/min, hold for 10 min cabidigitallibrary.org
Ion Source Electron Ionization (EI) at 70 eV cabidigitallibrary.org
Mass Range 45-450 Da cabidigitallibrary.org

| Sample Diluent | Ethyl Acetate |

This table outlines a plausible set of parameters based on standard GC-MS methodologies for similar organic molecules.

Patent Landscape and Industrial Relevance from an Academic Perspective

Analysis of Patented Synthetic Routes for 2-Chlorothiazole (B1198822) Derivatives

From an academic standpoint, the patent literature reveals several strategic approaches for the synthesis of 2-chlorothiazole derivatives, which are pivotal intermediates for more complex molecules. A predominant method involves the direct chlorination of a pre-formed thiazole (B1198619) ring system. For instance, patents describe the preparation of key intermediates like 2-chloro-5-chloromethyl-thiazole by reacting a corresponding precursor with a chlorinating agent. google.comgoogle.com The choice of chlorinating agent is critical and varies across different patented processes, including elemental chlorine and hypochlorite (B82951) solutions like Javelle water. google.com The reaction conditions, such as temperature, are typically controlled between -10°C and +40°C to manage selectivity and minimize side-product formation. google.comgoogle.com

Another significant patented strategy originates from 2-aminothiazole (B372263) precursors. This route leverages the well-established Sandmeyer-type reaction. In this process, the 2-amino group is first converted into a diazonium salt, which is then displaced by a chloride ion, often using a copper catalyst like copper(I) chloride or generated in situ from reagents like CuSO4 and NaCl. mdpi.com This method is particularly valuable as 2-aminothiazoles can be readily synthesized via the Hantzsch thiazole synthesis, reacting a-haloketones with thiourea, providing a versatile entry point to a wide array of substituted 2-chlorothiazoles. mdpi.comrsc.org

The choice of solvent, reaction time, and purification methods are also key parameters detailed in the patents. Solvents can range from chlorinated hydrocarbons like dichloromethane (B109758) to aqueous systems, sometimes in a biphasic mixture requiring a phase-transfer catalyst. google.comgoogle.com Reaction times can vary significantly, from a few hours to over 24 hours, depending on the specific substrates and conditions employed. google.com These patented routes collectively highlight a focus on efficiency, yield, and the use of readily available starting materials for constructing the strategically important 2-chlorothiazole scaffold.

Table 1: Patented Synthetic Strategies for 2-Chlorothiazole Derivatives

Synthetic Approach Common Precursors Key Reagents/Catalysts Typical Conditions Patented Product Example
Direct Chlorination 2-Thiazolidinone or Hydroxythiazole derivatives Elemental Chlorine, Sulfuryl Chloride, Javelle Water -10°C to 40°C, Organic or Biphasic Solvents 2-Chloro-5-chloromethyl-thiazole google.comgoogle.com
Sandmeyer-type Reaction 2-Aminothiazole derivatives Sodium Nitrite (NaNO₂), Copper Salts (e.g., CuSO₄), HCl/NaCl Low temperatures (0-5°C) for diazotization Various substituted 2-chlorothiazoles mdpi.com

Industrial Scale-Up Considerations for Thiazole-Based Intermediates

The transition of synthetic routes for thiazole-based intermediates from laboratory bench to industrial scale-up introduces significant challenges that require careful consideration from a process chemistry perspective. Key issues include thermal management, process safety, purification, and waste minimization. Many of the reactions to form or modify the thiazole ring are exothermic, necessitating robust cooling systems and controlled reagent addition to prevent thermal runaways, especially in large batch reactors.

Purification is another critical factor. While laboratory-scale synthesis might rely on column chromatography, this method is often economically and practically unfeasible for multi-ton production. nih.gov Industrial processes must therefore be optimized to yield a product that can be purified through more scalable techniques like crystallization, distillation, or extraction. nih.gov This often requires significant process development to control impurity profiles, ensuring that side products can be easily removed. For example, mild reaction conditions may be required to prevent the formation of difficult-to-separate isomers or degradation products. nih.gov

Furthermore, environmental and economic pressures demand sustainable manufacturing processes. This involves selecting solvents that are effective, safe, and recyclable. The "E-factor," which measures the mass of waste produced per unit of product, is a key metric. researchgate.net Strategies to improve the E-factor include using catalytic rather than stoichiometric reagents, optimizing reaction conditions to maximize yield and selectivity, and implementing efficient solvent recovery systems. researchgate.net The development of continuous flow reactors for the synthesis of heterocyclic intermediates is an emerging solution that offers superior control over reaction parameters like temperature and mixing, potentially leading to safer, more efficient, and scalable processes compared to traditional batch manufacturing. researchgate.net

Table 2: Key Considerations for Industrial Scale-Up of Thiazole Synthesis

Consideration Challenge Potential Solution/Strategy
Thermal Management Exothermic reactions can lead to thermal runaway in large vessels. Controlled addition of reagents, efficient reactor cooling systems, use of continuous flow reactors for better heat exchange. researchgate.net
Purification Chromatography is often not viable at large scale. Develop processes that yield crystalline products; use of extraction, distillation, and recrystallization. nih.gov
Process Safety Use of hazardous reagents (e.g., strong acids, chlorinating agents) and intermediates. Engineering controls, process automation, substitution with safer alternatives where possible, conducting thorough process hazard analysis.
Sustainability & Waste High volumes of solvent and reagent waste (high E-factor). Solvent recycling, use of catalytic processes, optimization for high atom economy, exploring water as a solvent. researchgate.netacs.org

| Consistency & Quality | Batch-to-batch variability in product quality and impurity profile. | Strict control of process parameters (temperature, pressure, time), implementation of in-process controls (IPCs), development of robust crystallization processes. |

Strategic Importance in the Agrochemical and Pharmaceutical Industries

The 2-chlorothiazole core is a "privileged scaffold" of immense strategic importance in both the agrochemical and pharmaceutical sectors. Its value stems from its role as a versatile chemical building block. The chlorine atom at the 2-position of the thiazole ring acts as an effective leaving group, making it susceptible to nucleophilic substitution. This reactivity allows for the straightforward introduction of a wide variety of other functional groups (e.g., amines, thiols, alcohols), enabling the synthesis of large and diverse chemical libraries for biological screening. mdpi.com

In the agrochemical industry, the 2-chlorothiazole moiety is a cornerstone of several major classes of insecticides, most notably the neonicotinoids. google.com Compounds like Thiamethoxam and Clothianidin incorporate this structural motif. The thiazole ring is crucial for the molecule's ability to bind to the nicotinic acetylcholine (B1216132) receptors in insects, leading to their insecticidal effect. The ability to readily synthesize and functionalize 2-chlorothiazole intermediates has been a critical enabler for the development and commercial success of these widely used crop protection agents.

In the pharmaceutical industry, thiazole-containing compounds are integral to a vast number of drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comnih.govresearchgate.net The 2-aminothiazole group, often derived from a 2-chlorothiazole intermediate or its precursor, is a key pharmacophore in drugs such as the tyrosine kinase inhibitor Dasatinib, used in cancer therapy. researchgate.net Furthermore, this scaffold is present in various generations of cephalosporin (B10832234) antibiotics. researchgate.net The synthetic accessibility and chemical versatility of intermediates like Ethyl 2-(2-chlorothiazol-5-yl)acetate make them highly valuable starting points for the discovery and development of new active pharmaceutical ingredients (APIs).

Table 3: Industrial Application of the 2-Chlorothiazole Scaffold

Industry Product Class Example Commercial Product Role of the Thiazole Intermediate
Agrochemical Neonicotinoid Insecticides Thiamethoxam, Clothianidin Core structural component essential for binding to the target insect receptor. google.com
Agrochemical Fungicides Thifluzamide Key heterocyclic core of the active ingredient.
Pharmaceutical Anticancer Agents Dasatinib The 2-aminothiazole portion, often accessed via chlorothiazole chemistry, is a key pharmacophore for kinase inhibition. researchgate.net
Pharmaceutical Antibiotics Cefdinir, Cefotaxime The aminothiazole side chain is critical for the antibacterial spectrum and efficacy. researchgate.net

| Pharmaceutical | Anti-inflammatory Drugs | Meloxicam (related thiazole) | The thiazole ring serves as the central scaffold for the therapeutic agent. |

Future Directions and Emerging Research Opportunities

Development of Sustainable and Greener Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce environmental impact and improve efficiency. nih.govnih.gov For the synthesis of thiazole (B1198619) derivatives, including Ethyl 2-(2-chlorothiazol-5-yl)acetate, this involves a paradigm shift away from conventional methods that often use hazardous reagents and generate significant waste. nih.govresearchgate.net

Emerging research focuses on several key areas:

Green Solvents: Replacing traditional volatile organic compounds with environmentally benign alternatives like water or PEG-400. bepls.com

Alternative Energy Sources: Utilizing microwave irradiation and ultrasonic-mediated synthesis to accelerate reactions, reduce energy consumption, and often improve yields. researchgate.netbepls.comtandfonline.com

Catalyst-Free Reactions: Developing synthetic protocols that proceed efficiently without the need for catalysts, simplifying purification and reducing waste. bepls.com

Reusable Catalysts: Employing recyclable catalysts, such as silica-supported tungstosilisic acid or biocatalysts like chitosan hydrogels, which can be easily recovered and used in multiple reaction cycles. bepls.commdpi.com

These greener approaches not only minimize the environmental footprint but also offer advantages in scalability, cost-effectiveness, and safety. nih.govresearchgate.net A comparison of traditional versus greener synthetic techniques highlights these benefits.

Table 1: Comparison of Synthetic Methodologies for Thiazole Synthesis

Feature Conventional Heating Microwave Irradiation Ultrasonic Irradiation
Reaction Time Often long (hours to days) bepls.com Significantly shorter (minutes) tandfonline.commdpi.com Reduced reaction times bepls.commdpi.com
Energy Consumption High Low Low
Solvent Use Often requires hazardous organic solvents Can often be performed with green solvents or solvent-free bepls.com Promotes reactions in eco-friendly media mdpi.com
Yield Variable Often higher yields mdpi.com High yields bepls.commdpi.com

| Byproducts | Can be significant | Often cleaner reactions with fewer byproducts | Cleaner reactions |

Innovations in Catalysis for Efficient Thiazole Functionalization

Catalysis is central to the functionalization of the thiazole ring. The chlorine atom on this compound is a key handle for modification, but direct C-H activation at other positions offers a more atom-economical route to novel derivatives. Future research is directed towards developing highly selective and efficient catalytic systems.

Palladium-based catalysts, particularly those using N-heterocyclic carbene (NHC) ligands, have shown high efficiency for the direct C-H arylation of thiazoles at the 5-position, even at very low catalyst loadings and under aerobic conditions. researchgate.net Another promising avenue is the use of copper catalysts, which can facilitate the direct arylation of heterocycle C-H bonds. organic-chemistry.org Research has shown that catalyst choice can dictate the position of functionalization on a thiazole-containing bicyclic system; palladium catalysts favor arylation at the C-5 position, while copper-mediated reactions can direct functionalization to the C-2 position. nih.gov

Furthermore, the development of Brønsted acid-mediated, metal-free methods for thiazole synthesis represents a significant advance, avoiding the cost and potential toxicity of transition metal catalysts. rsc.org These innovative catalytic strategies will be crucial for the regioselective modification of the thiazole core, enabling the creation of diverse molecular architectures from a common starting material. rsc.orgresearchgate.net

Exploration of Novel Derivatization Strategies for Enhanced Selectivity

This compound serves as a versatile scaffold for creating new molecules with tailored biological activities. mdpi.comglobalresearchonline.net Novel derivatization strategies are focused on modifying the core structure to enhance target selectivity and improve pharmacokinetic properties.

By reacting the starting material with various heterocyclic amines, thiosemicarbazones, and other nucleophiles, researchers can synthesize libraries of compounds with di-, tri-, and even tetrathiazole moieties. mdpi.com This "hybrid drug design" approach, which combines different pharmacophores into a single molecule, is a powerful strategy for developing agents that can overcome drug resistance or target multiple pathways simultaneously. nih.gov

The goal of these strategies is to generate derivatives with improved therapeutic profiles, such as enhanced anticancer, antimicrobial, or anti-inflammatory effects. mdpi.comnih.gov Understanding the structure-activity relationships through systematic modification is key to modulating bioavailability, selectivity, and reducing toxicity, paving the way for innovative therapeutic agents. researchgate.netnih.gov

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of automated systems and continuous flow chemistry is set to revolutionize the synthesis of thiazole derivatives. researchgate.net Flow chemistry offers substantial advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and improved scalability. syrris.comvapourtec.com

This technology is particularly well-suited for multistep syntheses, allowing for the "telescoping" of reactions where intermediates are generated and consumed in a continuous sequence without isolation. nih.govuc.pt This approach has been successfully applied to the rapid and efficient synthesis of complex, functionalized thiazoles in reaction times of less than 15 minutes and in high yields over multiple steps. nih.gov

Key benefits of automated flow synthesis include:

Increased Efficiency: Drastic reduction in reaction and processing times. researchgate.net

Enhanced Safety: Safe handling of hazardous reagents and reactions at high temperatures or pressures. vapourtec.comnih.gov

Reproducibility: Precise process control leads to greater consistency and higher purity products. researchgate.net

Scalability: Seamless transition from small-scale library synthesis for screening to large-scale manufacturing without re-optimization. syrris.com

Automated flow systems provide a platform for high-throughput synthesis and reaction optimization, accelerating the discovery and development of new thiazole-based compounds. vapourtec.com

Predictive Computational Chemistry for Rational Design of New Thiazole Analogs

Computational chemistry and in silico modeling are becoming indispensable tools for the rational design of new therapeutic agents. nih.govresearchgate.net By predicting how novel thiazole analogs will interact with biological targets and their likely pharmacokinetic properties, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.

This approach involves several key computational techniques:

Molecular Docking: Simulating the binding of designed molecules to the active site of a target protein (e.g., an enzyme or receptor) to predict binding affinity and interaction modes. nih.govnih.govacs.org

ADMET Prediction: In silico prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess its drug-likeness and potential liabilities early in the design phase. nih.govnih.govfigshare.com

Density Functional Theory (DFT) Calculations: Providing insights into the electronic structure and reactivity of molecules to better understand their chemical behavior. figshare.com

By virtually screening large libraries of potential derivatives, computational methods enable a more focused and efficient approach to drug discovery. nih.govresearchgate.net This synergy between computational design and chemical synthesis is crucial for developing the next generation of thiazole-based therapeutics with optimized efficacy and safety profiles. acs.org

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2-chlorothiazol-5-yl)acetate, and how are reaction conditions optimized?

Methodological Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 2-amino-5-chlorothiazole derivatives with ethyl chloroacetate under basic conditions (e.g., KOH in ethanol) at elevated temperatures (60–80°C) for 6–8 hours, followed by recrystallization for purification . Optimization may include adjusting reaction time, temperature, and stoichiometry using design of experiments (DOE) to maximize yield. Solvent selection (e.g., ethanol vs. DMF) and catalyst screening (e.g., phase-transfer catalysts) can further enhance efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm molecular structure and purity. For example, ester carbonyl peaks typically appear at 165–175 ppm in 13^13C NMR.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-Ray Crystallography : SHELXL/SHELXS programs refine crystal structures, resolving bond lengths and angles. Laue group determination and space-group assignment are automated in SHELXT for small-molecule analysis .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact.
  • Monitor thermal stability: Avoid open flames due to potential ester decomposition.
  • Waste disposal must follow local regulations for halogenated organics. Safety data for analogous compounds (e.g., ethyl 2-(3-chloro-5-methoxyphenyl)-2-oxoacetate) suggest strict adherence to hazard protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Differentiate between regioisomers or byproducts by correlating proton and carbon shifts.
  • X-Ray Diffraction : Resolve ambiguities in molecular geometry using SHELXL refinement. For example, SHELXL’s new features since 2008 allow handling of twinned crystals or high-resolution data .
  • Cross-Validation : Compare experimental IR/Raman spectra with computational (DFT) predictions to confirm functional groups .

Q. What strategies are effective for synthesizing enantiomerically enriched derivatives of this compound?

Methodological Answer:

  • Chiral Catalysts : Use transition-metal catalysts (e.g., Ru or Rh complexes) for asymmetric hydrogenation of intermediates. A patent describes enantioselective reduction of 2-oxo derivatives using chiral catalysts to achieve >90% enantiomeric excess .
  • Chiral Chromatography : Separate enantiomers via HPLC with chiral stationary phases (e.g., cellulose-based columns) post-synthesis.

Q. How can thermal and hydrolytic stability of this compound be systematically evaluated?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres.
  • Hydrolytic Studies : Incubate in buffered solutions (pH 3–10) at 25–60°C, monitoring degradation via HPLC. Ethyl acetate analogs show increased hydrolysis rates under alkaline conditions .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions.

Q. What computational methods aid in predicting reactivity or spectroscopic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate optimized geometries, NMR chemical shifts (e.g., using Gaussian or ORCA), and vibrational frequencies.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.
  • Docking Studies : Explore binding affinities with biological targets (e.g., enzymes), leveraging structural data from related thiazole derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.